Propan-2-yl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate
Overview
Description
Propan-2-yl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a piperidine moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the piperidine moiety, and the addition of the carbamoyl and ester groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is introduced to the thiophene core.
Addition of Functional Groups: The carbamoyl and ester groups are typically added through acylation reactions using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiophene ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles, under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Propan-2-yl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound may be used in studies to understand its interaction with biological systems, including its pharmacokinetics and pharmacodynamics.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Propan-2-yl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 5-carbamoyl-4-methyl-2-{[(2-methylpiperidin-1-yl)acetyl]amino}thiophene-3-carboxylate: can be compared with other thiophene derivatives, piperidine-containing compounds, and carbamoyl esters.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Piperidine-Containing Compounds: Molecules with piperidine rings and various functional groups.
Carbamoyl Esters: Esters with carbamoyl groups attached to different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
propan-2-yl 5-carbamoyl-4-methyl-2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-10(2)25-18(24)14-12(4)15(16(19)23)26-17(14)20-13(22)9-21-8-6-5-7-11(21)3/h10-11H,5-9H2,1-4H3,(H2,19,23)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUYQOZYNHWHAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)NC2=C(C(=C(S2)C(=O)N)C)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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